molecular formula C17H16N4O3S B2359042 4-(dimethylamino)-N-(3-methyl-6-nitro-1,3-benzothiazol-2-ylidene)benzamide CAS No. 392249-39-7

4-(dimethylamino)-N-(3-methyl-6-nitro-1,3-benzothiazol-2-ylidene)benzamide

Cat. No.: B2359042
CAS No.: 392249-39-7
M. Wt: 356.4
InChI Key: GQHFKFJCGARCST-ISLYRVAYSA-N
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Description

4-(dimethylamino)-N-(3-methyl-6-nitro-1,3-benzothiazol-2-ylidene)benzamide is a synthetic organic compound known for its complex structure and potential applications in various scientific fields. This compound features a benzamide core substituted with a dimethylamino group and a benzothiazole moiety, which is further modified with a nitro group. The unique arrangement of these functional groups imparts distinct chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylamino)-N-(3-methyl-6-nitro-1,3-benzothiazol-2-ylidene)benzamide typically involves multiple steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Nitration: The benzothiazole intermediate is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.

    Dimethylation: The dimethylamino group is introduced via a nucleophilic substitution reaction, often using dimethylamine and a suitable leaving group.

    Amidation: Finally, the benzamide moiety is formed by reacting the substituted benzothiazole with 4-(dimethylamino)benzoic acid under dehydrating conditions, typically using reagents like thionyl chloride or carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group under suitable conditions, such as using hydrogen gas and a palladium catalyst.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to modify the nitro group.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Dimethylamine, alkyl halides.

Major Products

    Amino Derivatives: Reduction of the nitro group yields amino derivatives.

    Substituted Benzamides: Nucleophilic substitution reactions can produce various substituted benzamides.

Scientific Research Applications

Chemistry

In chemistry, 4-(dimethylamino)-N-(3-methyl-6-nitro-1,3-benzothiazol-2-ylidene)benzamide is used as a precursor for synthesizing more complex molecules

Biology

In biological research, this compound can be used as a fluorescent probe due to its potential photophysical properties. The presence of the dimethylamino and nitro groups may allow for specific interactions with biological molecules, making it useful in imaging and diagnostic applications.

Medicine

In medicine, derivatives of this compound may exhibit pharmacological activities, such as antimicrobial or anticancer properties. Research into these derivatives can lead to the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its structural features make it suitable for applications requiring specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(dimethylamino)-N-(3-methyl-6-nitro-1,3-benzothiazol-2-ylidene)benzamide depends on its specific application. In biological systems, it may interact with cellular components through hydrogen bonding, π-π stacking, or electrostatic interactions. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with biomolecules. The dimethylamino group may enhance the compound’s ability to penetrate cell membranes, facilitating its biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-(dimethylamino)-N-(2-nitrophenyl)benzamide: Similar structure but with a different position of the nitro group.

    4-(dimethylamino)-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide: Lacks the nitro group, affecting its reactivity and applications.

    4-(dimethylamino)-N-(3-methyl-6-chloro-1,3-benzothiazol-2-ylidene)benzamide: Contains a chloro group instead of a nitro group, leading to different chemical properties.

Uniqueness

4-(dimethylamino)-N-(3-methyl-6-nitro-1,3-benzothiazol-2-ylidene)benzamide is unique due to the specific arrangement of its functional groups, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specialized applications in scientific research and industry.

Properties

IUPAC Name

4-(dimethylamino)-N-(3-methyl-6-nitro-1,3-benzothiazol-2-ylidene)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3S/c1-19(2)12-6-4-11(5-7-12)16(22)18-17-20(3)14-9-8-13(21(23)24)10-15(14)25-17/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQHFKFJCGARCST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=CC=C(C=C3)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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